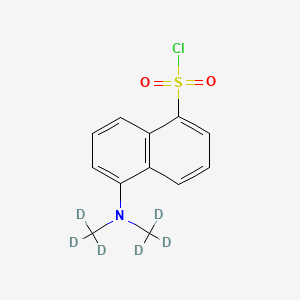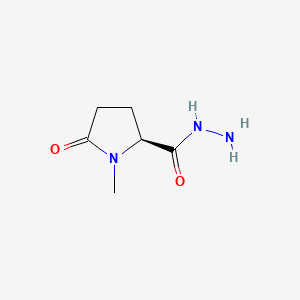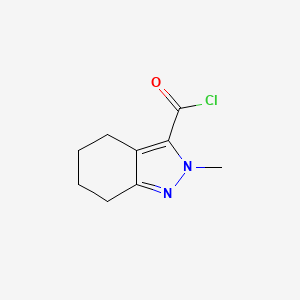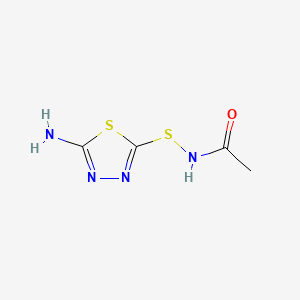
Carbutamide-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Carbutamide-d9 is represented by the formula C11H17N3O3S . The InChI representation of the molecule isInChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 . Physical And Chemical Properties Analysis
Carbutamide-d9 is a solid substance with a molecular weight of 280.39 g/mol . It has a computed XLogP3 value of 1, indicating its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 110 Ų .Scientific Research Applications
Pharmacological Effects : Carbutamide is a sulfonylurea derivative known for its hypoglycemic properties when administered orally to normal animals. However, it is ineffective in alloxan-diabetic animals or in totally depancreatized dogs. When combined with insulin in diabetic animals, it further reduces blood-glucose concentration and urinary sugar excretion (Root, 1957).
Clinical Applications : Clinically, Carbutamide has been used in diabetic patients, absorbing rapidly and excreting slowly, thereby achieving satisfactory responses with maintenance doses. It is not suitable for young individuals with unstable diabetes or in emergency treatments of diabetics in acidosis (Ridolfo & Kirtley, 1956).
Antithyroid Effects : In rats fed with a low iodine diet and supplemented with Carbutamide, the compound was found to have antithyroid effects, reducing I131 uptake, increasing thyroid weight, and depleting glandular iodine. Its potency was compared with other compounds like sulfaguanidine and propylthiouracil (Brown & Solomon, 1958).
Influence on Glycogen Deposition : Carbutamide does not mimic insulin's action in increasing glycogen deposition in isolated rat hemidiaphragm. Higher concentrations of Carbutamide even inhibited insulin's effect, possibly due to a non-specific protein poisoning action at these concentrations (Field & Woodson, 1956).
Effects on Obese-Hyperglycemic Mice : Chronic oral treatment with Carbutamide did not modify food intake and weight increases in obese-hyperglycemic mice. Interestingly, lean littermates showed a paradoxical reaction, becoming paradiabetic after four weeks of treatment (Christophe & Mayer, 1959).
Safety and Hazards
The safety data sheet for Carbutamide-d9 indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing/eye protection/face protection when handling this compound .
Future Directions
Mechanism of Action
Target of Action
Carbutamide, the parent compound of Carbutamide-d9, primarily targets the Sulfonylurea receptor 1 (SUR1) and Kir6.2 , which are components of the ATP-sensitive potassium (K-ATP) channels . These channels play a crucial role in insulin secretion in pancreatic beta cells .
Mode of Action
Carbutamide acts as a blocker of the K-ATP channels . By inhibiting these channels, it causes depolarization of the beta cells. This leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, thereby stimulating insulin secretion .
Biochemical Pathways
The primary biochemical pathway affected by Carbutamide involves the regulation of insulin secretion. The blocking of K-ATP channels and the subsequent increase in insulin secretion can have downstream effects on various metabolic processes, including glucose uptake and metabolism .
Result of Action
The primary molecular effect of Carbutamide’s action is the increased secretion of insulin. This can lead to a decrease in blood glucose levels, making it useful in the treatment of type 2 diabetes .
properties
IUPAC Name |
1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNNGKXZGSZIP-WRMMWXQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)

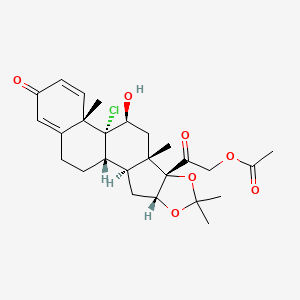

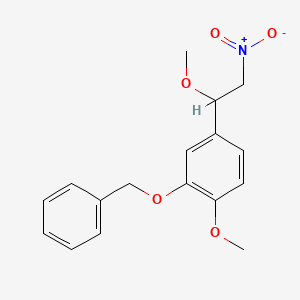

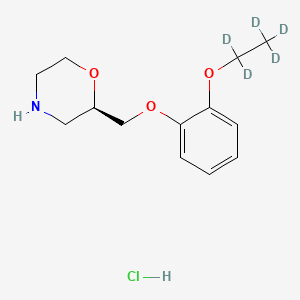
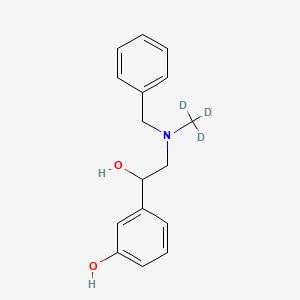
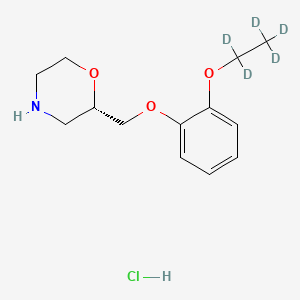
![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)
